1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
Description
1-(3,5-Dimethylpyrazin-2-yl)ethanone (CAS: 54300-08-2) and 1-(3,6-dimethylpyrazin-2-yl)ethanone are structural isomers distinguished by the positions of methyl groups on the pyrazine ring. Both compounds feature a pyrazine core substituted with two methyl groups and an acetyl moiety, but their regiochemistry leads to distinct physicochemical and functional properties.
- 1-(3,5-Dimethylpyrazin-2-yl)ethanone: The methyl groups occupy the 3- and 5-positions of the pyrazine ring, creating a para-substitution pattern relative to the ketone group. This symmetry may influence its electronic and steric properties .
- 1-(3,6-Dimethylpyrazin-2-yl)ethanone: Here, methyl groups are at the 3- and 6-positions, resulting in a meta-substitution pattern. This asymmetry can alter solubility, reactivity, and intermolecular interactions compared to the 3,5-isomer .
Properties
CAS No. |
72797-17-2 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.362 |
IUPAC Name |
1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3 |
InChI Key |
NDBQNZIIKYINBV-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of the corresponding pyrazine derivatives using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, these compounds are often produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on the desired purity and yield, with continuous flow reactors offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Additions
The ethanone group’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with:
- Grignard reagents : Forms tertiary alcohols upon addition (e.g., methylmagnesium bromide yields 2-(3,5-dimethylpyrazin-2-yl)-2-propanol) .
- Hydride reagents : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, while lithium aluminum hydride (LiAlH₄) achieves complete reduction to a methylene group under vigorous conditions .
- Hydroxylamine : Forms oxime derivatives, critical intermediates for further functionalization (e.g., 1-(3,5-dimethylpyrazin-2-yl)ethanone oxime) .
Table 1: Nucleophilic Addition Reactions
Oxidation
The ethanone group oxidizes to carboxylic acids under strong oxidizing agents:
- KMnO₄/H₂SO₄ : Converts the ketone to 3,5-dimethylpyrazine-2-carboxylic acid.
- CrO₃/acetic acid : Provides similar results but with milder conditions .
Reduction
- Catalytic hydrogenation (H₂/Pd-C) : Reduces the pyrazine ring to piperazine derivatives while preserving the ethanone group.
- LiAlH₄ : Fully reduces both the ketone and aromatic ring in a stepwise manner .
Electrophilic Substitution on Pyrazine Ring
The electron-deficient pyrazine ring undergoes electrophilic substitution at specific positions:
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of 3,6-dimethylpyrazin-2-yl derivatives.
- Halogenation : Br₂/FeBr₃ selectively brominates the 5-position under controlled conditions .
Table 2: Substitution Reactions
Condensation and Cyclization Reactions
- Aldol Condensation : Base-catalyzed reaction with aromatic aldehydes (e.g., benzaldehyde) yields α,β-unsaturated ketones .
- Heterocycle Formation : Reacts with hydrazines to form pyrazole derivatives, leveraging the ethanone group’s reactivity .
Complexation and Coordination Chemistry
The pyrazine nitrogen atoms act as Lewis bases, forming complexes with transition metals:
- Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Cu(I) coordination : Stabilizes catalytic intermediates in click chemistry .
Key Research Findings
- Stereoelectronic Effects : The 3,5-dimethyl substitution pattern enhances ring electron deficiency, directing electrophiles to the 5-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions by stabilizing transition states .
- Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, they serve as building blocks for the development of new materials and catalysts.
Mechanism of Action
The mechanism by which these compounds exert their effects depends on their specific applications. In pharmaceuticals, they may interact with biological targets, such as enzymes or receptors, to modulate biological processes. The exact molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
Structural Analysis
- Molecular Formula : Both share C₈H₁₀N₂O but differ in substituent arrangement.
- The 3,6-isomer’s meta-substitution may reduce conjugation, leading to higher reactivity in electrophilic substitutions .
Physicochemical Properties
| Property | 1-(3,5-Dimethylpyrazin-2-yl)ethanone | 1-(3,6-Dimethylpyrazin-2-yl)ethanone |
|---|---|---|
| Molecular Weight | 166.18 g/mol | 166.18 g/mol |
| Boiling Point | Not reported (est. 250–300°C) | Not reported (est. 240–290°C) |
| Solubility | Moderate in polar solvents (e.g., ethanol) | Likely lower due to asymmetric packing |
| Melting Point | Data limited; estimated 80–100°C | Data limited; estimated 70–90°C |
Note: Experimental data gaps exist; estimates based on analogous pyrazine derivatives .
Comparison with Similar Compounds
Flavor and Fragrance Analogs
- 2-Acetyl-3-ethylpyrazine : A flavorant with a roasted aroma. The ethyl group enhances hydrophobicity compared to methyl-substituted analogs, altering volatility and sensory profiles .
- 2-Acetyl-3-methylpyrazine (CAS: 54300-08-2): Structurally closest to 1-(3,5-dimethylpyrazin-2-yl)ethanone but lacks the second methyl group. The additional methyl in the target compounds may enhance thermal stability and prolong aroma retention .
Bioactive Pyrazine Derivatives
- Pyrazole-based ethanones (e.g., 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanones): Exhibit antibacterial and anticancer activities. The pyrazine analogs may show similar bioactivity but require validation .
- Chalcone-pyrazoline hybrids : Demonstrated cyclooxygenase inhibition. The acetylpyrazine moiety in the target compounds could modulate enzyme binding affinity .
Biological Activity
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-dimethylpyrazin-2-yl)ethanone are two pyrazine derivatives known for their distinctive aroma profiles and potential biological activities. These compounds are primarily studied in the context of food science, flavor chemistry, and their implications in various biological systems.
Both compounds share similar molecular structures with slight variations in their methyl group positioning on the pyrazine ring. Their chemical properties are summarized in the following table:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(3,5-Dimethylpyrazin-2-yl)ethanone | 54300-08-2 | C8H10N2O | 150.178 g/mol |
| 1-(3,6-Dimethylpyrazin-2-yl)ethanone | 54300-09-3 | C8H10N2O | 150.178 g/mol |
Flavor and Aroma Profile
Both compounds are noted for their nutty and roasted aroma characteristics, making them valuable in flavoring applications. They are often found in coffee and other roasted products, contributing significantly to the sensory experience of these foods .
Antioxidant Properties
Recent studies have indicated that pyrazine derivatives possess antioxidant properties. These compounds can scavenge free radicals, which may contribute to their potential health benefits. For instance, research has shown that certain pyrazines can inhibit lipid peroxidation, a process linked to various diseases .
Antimicrobial Activity
There is emerging evidence suggesting that both 1-(3,5-dimethylpyrazin-2-yl)ethanone and 1-(3,6-dimethylpyrazin-2-yl)ethanone exhibit antimicrobial properties. In vitro studies have demonstrated their effectiveness against various bacterial strains, indicating potential applications in food preservation and safety .
Study on Aroma Compounds
A study focusing on the volatile compounds in fermented rice bran identified both pyrazine derivatives as significant contributors to the aroma profile. The presence of these compounds was linked to enhanced sensory qualities in food products .
Antioxidant Activity Research
In a comparative analysis of antioxidant activities among various flavor compounds, it was found that both pyrazines exhibited strong scavenging effects on DPPH radicals. This suggests a promising role for these compounds in functional foods aimed at health promotion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
